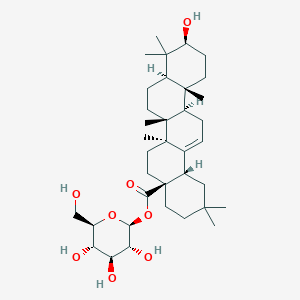

ester d’acide oléanolique bêta-D-glucopyrannosyle

Vue d'ensemble

Description

Oleanolic acid beta-D-glucopyranosyl ester is a naturally occurring triterpenoid saponin found in various plants, particularly in the roots of Achyranthes bidentata. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and hepatoprotective effects . It is a derivative of oleanolic acid, where a beta-D-glucopyranosyl group is esterified at the C-28 position of the oleanolic acid molecule.

Applications De Recherche Scientifique

Oleanolic acid beta-D-glucopyranosyl ester has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various bioactive compounds.

Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating liver diseases, cancer, and inflammatory conditions.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

- Oleanolic acid beta-D-glucopyranosyl ester primarily interacts with specific cellular targets. One notable target is the nuclear factor-erythroid 2-related factor (NRF2) . NRF2 plays a crucial role in regulating antioxidant responses and detoxification pathways within cells.

- Oleanolic acid beta-D-glucopyranosyl ester modulates gene expression, leading to increased mRNA expression of bile acid efflux transporters such as MRP2, MRP3, and MRP4 . This effect is attributed to NRF2 accumulation.

- Additionally, oleanolic acid and its derivatives have been suggested to induce overexpression of miR-122, a tumor suppressor protein in certain cancers .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

Oleanolic Acid Beta-D-Glucopyranosyl Ester interacts with various enzymes, proteins, and other biomolecules. For instance, a novel glycoside hydrolase, PlGH3, exhibits a highly specific activity on hydrolyzing the 28-O-β-D-glucopyranosyl ester bond of oleanane-type saponins, including Oleanolic Acid Beta-D-Glucopyranosyl Ester .

Cellular Effects

Molecular Mechanism

The molecular mechanism of Oleanolic Acid Beta-D-Glucopyranosyl Ester involves its interaction with biomolecules at the molecular level. For instance, the docking result of Oleanolic Acid Beta-D-Glucopyranosyl Ester shows that the molecule can almost swing due to the lack of hydrogen bond anchoring on the outside, further illustrating the contribution of non-conserved amino acid residues on the outside of the active pocket to the stability of the ligand-acceptor complex .

Metabolic Pathways

Oleanolic Acid Beta-D-Glucopyranosyl Ester is involved in the biosynthesis of oleoside-type secoiridoids . The glucose at C-28 in oleanane-type saponins can be directionally hydrolyzed .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of oleanolic acid beta-D-glucopyranosyl ester typically involves the esterification of oleanolic acid with beta-D-glucopyranosyl derivatives. One common method includes the use of glycosyl donors such as peracetylated glucopyranosyl bromide in the presence of a Lewis acid catalyst like silver triflate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of oleanolic acid beta-D-glucopyranosyl ester often relies on biotransformation processes. Microbial glycosylation using engineered strains of Escherichia coli or yeast can be employed to achieve high yields. These biotechnological methods are preferred due to their specificity and environmentally friendly nature .

Analyse Des Réactions Chimiques

Types of Reactions: Oleanolic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds present in the oleanolic acid moiety.

Substitution: Nucleophilic substitution reactions can occur at the glucopyranosyl ester group, often using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Oxidized oleanolic acid derivatives.

Reduction: Saturated oleanolic acid derivatives.

Substitution: Modified glucopyranosyl esters.

Comparaison Avec Des Composés Similaires

Oleanolic acid beta-D-glucopyranosyl ester is unique compared to other similar compounds due to its specific glycosylation pattern, which enhances its solubility and bioavailability. Similar compounds include:

Ursolic Acid Beta-D-Glucopyranosyl Ester: Similar structure but with different pharmacological properties.

Hederagenin Beta-D-Glucopyranosyl Ester: Another triterpenoid saponin with distinct biological activities.

Glycyrrhizic Acid: A glycosylated triterpenoid with potent anti-inflammatory and antiviral effects.

Oleanolic acid beta-D-glucopyranosyl ester stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.

Activité Biologique

Oleanolic acid beta-D-glucopyranosyl ester (OABG) is a triterpenoid saponin derived from oleanolic acid, known for its diverse biological activities. This article reviews the biological activity of OABG, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

OABG is characterized by the presence of a beta-D-glucopyranosyl group at the 28-position of oleanolic acid. Its molecular formula is , and it exhibits properties typical of triterpenoid saponins, including solubility in water and potential bioactivity through modulation of cellular pathways.

1. Anticancer Effects

OABG has demonstrated significant anticancer properties across various studies:

- Mechanisms of Action : OABG induces apoptosis in cancer cells through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases. It also modulates critical signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are pivotal in cancer cell survival and proliferation .

- Case Studies : In vitro studies have shown that OABG inhibits the proliferation of various cancer cell lines, including liver (HepG2), lung, and prostate cancer cells. Notably, it causes cell cycle arrest at different phases depending on the cancer type .

| Cancer Type | Phase of Cell Cycle Arrest | Reference |

|---|---|---|

| Prostate Cancer | G0/G1 | |

| Hepatocellular Carcinoma | SubG1 | |

| Lung Cancer | G2/M |

2. Anti-inflammatory Activity

OABG exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating immune responses. It has been shown to reduce inflammation in animal models by decreasing levels of TNF-α and IL-6 .

3. Hepatoprotective Effects

Research indicates that OABG protects against liver damage induced by toxins such as carbon tetrachloride (CCl4). In animal models, OABG administration resulted in lower serum levels of liver enzymes and improved antioxidant enzyme activity .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of OABG is crucial for understanding its bioavailability and therapeutic efficacy:

- Absorption : OABG is absorbed through the gastrointestinal tract, with studies suggesting enhanced absorption due to its glycosylated form .

- Metabolism : It undergoes hydrolysis to release oleanolic acid upon entering systemic circulation, which may contribute to its biological effects .

Safety and Toxicity

OABG has been evaluated for safety in various models. Studies report low toxicity levels, making it a promising candidate for further clinical development . However, comprehensive toxicity studies are still necessary to establish safe dosage ranges for human applications.

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-31(2)14-16-36(30(42)44-29-28(41)27(40)26(39)22(19-37)43-29)17-15-34(6)20(21(36)18-31)8-9-24-33(5)12-11-25(38)32(3,4)23(33)10-13-35(24,34)7/h8,21-29,37-41H,9-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKFOIBUKYMVRJ-YHFBEQRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding oleanolic acid beta-D-glucopyranosyl ester in certain Himalayan Panax species?

A: The study revealed that oleanolic acid beta-D-glucopyranosyl ester was found in Panax pseudo-ginseng subsp. pseudo-ginseng specimens collected in Central Nepal. [] This finding is significant because previous studies had shown that the saponin composition of roots and rhizomes of this subspecies from Tibet and China was extremely poor. [] The presence of this oleanolic acid saponin, along with other variations in saponin profiles among different Panax species and subspecies, contributes valuable information to the chemotaxonomic understanding of these plants. This information can be crucial for distinguishing between closely related species and understanding their evolutionary relationships. Additionally, it may have implications for the medicinal properties attributed to different Panax species, as saponins are known for their diverse biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.